molecular formula C9H10N2O3 B12118548 Methyl 2-(carbamoylamino)benzoate CAS No. 2242-77-5

Methyl 2-(carbamoylamino)benzoate

Cat. No.: B12118548
CAS No.: 2242-77-5
M. Wt: 194.19 g/mol
InChI Key: RASJKNFCUWOJAA-UHFFFAOYSA-N
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Description

Methyl 2-(carbamoylamino)benzoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid and is characterized by the presence of a carbamoylamino group attached to the second position of the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(carbamoylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with an isocyanate or carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(carbamoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Aminobenzoate derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(carbamoylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and as a building block for polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(carbamoylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Methyl 2-aminobenzoate: Lacks the carbamoylamino group, making it less reactive in certain chemical reactions.

    Methyl 4-(carbamoylamino)benzoate: The carbamoylamino group is attached to the fourth position, leading to different chemical properties and reactivity.

    Ethyl 2-(carbamoylamino)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.

Uniqueness: Methyl 2-(carbamoylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

CAS No.

2242-77-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 2-(carbamoylamino)benzoate

InChI

InChI=1S/C9H10N2O3/c1-14-8(12)6-4-2-3-5-7(6)11-9(10)13/h2-5H,1H3,(H3,10,11,13)

InChI Key

RASJKNFCUWOJAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N

Origin of Product

United States

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